Cas no 1820686-52-9 (N-Butyl-N-(2-cyanophenyl)methanesulfonamide)

N-Butyl-N-(2-cyanophenyl)methanesulfonamide is a specialized sulfonamide derivative featuring a butyl group and a 2-cyanophenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural framework, which combines a sulfonamide moiety with a nitrile-functionalized aromatic ring. The presence of the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate for constructing complex molecules. Its well-defined chemical properties and stability under standard conditions facilitate its use in controlled synthetic applications. Researchers may explore its potential as a precursor in medicinal chemistry or agrochemical development.
N-Butyl-N-(2-cyanophenyl)methanesulfonamide structure
1820686-52-9 structure
Product Name:N-Butyl-N-(2-cyanophenyl)methanesulfonamide
CAS No:1820686-52-9
MF:C12H16N2O2S
MW:252.332641601563
CID:4619377
Update Time:2025-11-01

N-Butyl-N-(2-cyanophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Butyl-N-(2-cyanophenyl)methanesulfonamide
    • Inchi: 1S/C12H16N2O2S/c1-3-4-9-14(17(2,15)16)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9H2,1-2H3
    • InChI Key: USWZJVFKFCTWCU-UHFFFAOYSA-N
    • SMILES: S(C)(N(C1C=CC=CC=1C#N)CCCC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 377
  • XLogP3: 2
  • Topological Polar Surface Area: 69.6

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Additional information on N-Butyl-N-(2-cyanophenyl)methanesulfonamide

Comprehensive Overview of N-Butyl-N-(2-cyanophenyl)methanesulfonamide (CAS No. 1820686-52-9)

N-Butyl-N-(2-cyanophenyl)methanesulfonamide (CAS No. 1820686-52-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique sulfonamide-based structure. The molecule features a butyl group, a cyanophenyl moiety, and a methanesulfonamide functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in sustainable chemistry and green synthesis.

The compound’s structure-activity relationship (SAR) has been a focal point in recent studies, especially in optimizing small-molecule inhibitors for enzymatic targets. With the rise of AI-driven drug design, N-Butyl-N-(2-cyanophenyl)methanesulfonamide is often explored in virtual screening libraries due to its balanced lipophilicity and hydrogen-bonding capacity. Its CAS No. 1820686-52-9 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening (HTS) workflows.

From a synthetic perspective, this compound exemplifies advancements in catalytic sulfonylation and selective N-alkylation techniques. Modern protocols emphasize atom economy and mild reaction conditions, addressing the demand for eco-friendly synthesis. A 2023 study highlighted its role in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry forums and patent literature.

Analytical characterization of N-Butyl-N-(2-cyanophenyl)methanesulfonamide typically involves HPLC-MS and NMR spectroscopy, with researchers prioritizing purity optimization for regulatory compliance. The compound’s stability under physiological pH is another trending subtopic, particularly for oral bioavailability studies in preclinical development.

In agrochemical contexts, derivatives of this sulfonamide have shown promise as plant growth regulators, coinciding with global interest in precision agriculture. Patent filings from 2020–2023 reveal its utility in synergistic formulations with biopesticides, answering frequent search queries about next-generation crop solutions.

Regulatory agencies classify CAS No. 1820686-52-9 as non-hazardous under standard handling conditions, though proper PPE is recommended during lab-scale operations. Its low ecotoxicity profile aligns with OECD guidelines, a key consideration for industrial-scale adoption.

Future directions include exploring its metal-chelating properties for catalytic applications and structure-based optimization for CNS-targeting drugs—a subject of numerous Google Scholar alerts and researchgate discussions. The compound’s cost-effective scalability further enhances its commercial viability.

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